[2-(Diethylamino)-2-phenylethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-2-phenylethylamine is a tertiary amine compound characterized by the presence of a diethylamino group attached to a phenylethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-phenylethylamine typically involves the alkylation of phenylethylamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)-2-phenylethylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-phenylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(Diethylamino)-2-phenylethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various biomolecules, influencing their activity and function.
Medicine
In medicine, 2-(Diethylamino)-2-phenylethylamine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-phenylethylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A primary amine with a similar backbone but lacking the diethylamino group.
Diethylamine: A secondary amine with a simpler structure.
Methylamine: A primary amine with a single methyl group.
Uniqueness
2-(Diethylamino)-2-phenylethylamine is unique due to its combination of a phenylethyl backbone with a diethylamino group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
1021235-24-4 |
---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N,N-diethyl-N'-methyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-4-15(5-2)13(11-14-3)12-9-7-6-8-10-12/h6-10,13-14H,4-5,11H2,1-3H3 |
InChI Key |
BLDHUBGINMQQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.